4,6-Dichlorobenzofuran
Overview
Description
4,6-Dichlorobenzofuran is a chemical compound with the molecular formula C8H4Cl2O . It is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of 4,6-Dichlorobenzofuran consists of a benzofuran ring with two chlorine atoms attached at the 4 and 6 positions . The molecular weight of this compound is 187.02 g/mol .Scientific Research Applications
Formation in High-Temperature Oxidation : "4,6-Dichlorobenzofuran" is a product formed during the high-temperature oxidative degradation of 2-chlorophenol. It has been observed as a major product under oxidative conditions, with its formation favored over other compounds like dibenzo-p-dioxin due to the presence of hydroxyl and chlorine radicals (Evans & Dellinger, 2005).
Antimicrobial Activity : Compounds derived from "4,6-Dichlorobenzofuran," such as those formed in reactions with phenolates, have demonstrated excellent antimicrobial activity, displaying dual action against both bacteria and fungi (Chugunova et al., 2016).
Polymorphism and Reactivity Studies : Research on "4,6-Dichloro-5-Nitrobenzofuroxan" has revealed different polymorphic structures depending on the solvent used for crystallization. Such studies contribute to understanding its nucleophilic reactivity and potential applications in chemical synthesis (Chugunova et al., 2021).
Spectrophotometric and Chromatographic Analysis : The compound "4,6-Dinitro-5,7-dichlorobenzofuroxan," a closely related derivative, has been studied for its use in biologically active mixtures, showcasing the potential for analytical methods in the detection and quantification of such compounds (Garmonov et al., 2003).
UV-Protective Activity : Benzofuroxans, including derivatives of "4,6-Dichlorobenzofuran," have been synthesized and studied for their ability to protect against genotoxic effects of UV radiation, highlighting their potential use in biological and pharmaceutical applications (Chugunova et al., 2012).
Coordination Chemistry : The coordination chemistry of dibenzofuran platforms, including those substituted at the 4,6-positions, has been explored. This research contributes to the understanding of the complexation behavior of such compounds with various metal ions (Rosario-Amorin et al., 2012).
properties
IUPAC Name |
4,6-dichloro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYPNSGWLVPWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629816 | |
Record name | 4,6-Dichloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichlorobenzofuran | |
CAS RN |
175203-95-9 | |
Record name | 4,6-Dichloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.